1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety substituted at the 3-position with a pentyl chain and a (Z)-configured methylidene group. The thioxo (S=O) group in the thiazolidinone ring contributes to electronic delocalization, influencing binding affinity and metabolic stability .
Properties
Molecular Formula |
C23H27N5O3S2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
1-[4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H27N5O3S2/c1-2-3-5-11-28-22(31)17(33-23(28)32)14-16-20(26-12-8-15(9-13-26)19(24)29)25-18-7-4-6-10-27(18)21(16)30/h4,6-7,10,14-15H,2-3,5,8-9,11-13H2,1H3,(H2,24,29)/b17-14- |
InChI Key |
AXHXXGSYRWZLTF-VKAVYKQESA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidine core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial activity. The compound's structural elements may contribute to this efficacy by interacting with bacterial cell walls or inhibiting essential enzymes. For instance, studies have shown that related compounds can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound could similarly exhibit antimicrobial properties through mechanisms such as:
- Disruption of cell membrane integrity
- Inhibition of protein synthesis
Anticancer Activity
Recent investigations into pyrido[1,2-a]pyrimidine derivatives have revealed their potential as anticancer agents. The compound may act by:
- Inducing apoptosis in cancer cells
- Inhibiting tumor growth through interference with signaling pathways
Molecular docking studies have provided insights into how these compounds interact with cancer-related targets, highlighting their potential as lead compounds for drug development.
Case Studies and Research Findings
Potential Applications in Drug Development
The unique structure of 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide positions it as a promising candidate for further exploration in drug discovery efforts targeting:
- Infectious Diseases : Development of new antibiotics or antifungal agents.
- Cancer Therapy : Formulation of novel anticancer drugs that exploit its ability to induce apoptosis.
- Inflammatory Conditions : Use as an anti-inflammatory agent due to its structural similarities to known anti-inflammatory compounds.
Mechanism of Action
The mechanism of action of 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrido[1,2-a]pyrimidinone-thiazolidinone hybrids. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The pentyl chain on the thiazolidinone ring in the target compound confers moderate lipophilicity, balancing membrane permeability and metabolic stability. In contrast, shorter chains (e.g., isobutyl) reduce steric hindrance but may decrease target residence time . The thioxo group (vs.
Piperidine vs. Morpholine/Piperazine :
- The piperidine-4-carboxamide group in the target compound and D2AAK4 facilitates interactions with conserved aspartate residues in GPCRs (e.g., Asp 3.32), critical for receptor activation . Morpholine derivatives, however, exhibit reduced conformational flexibility, limiting their GPCR engagement .
Therapeutic Potential: Unlike D2AAK4’s antipsychotic profile, the target compound’s pyrido[1,2-a]pyrimidinone core may favor kinase or protease inhibition, as seen in related derivatives targeting inflammatory pathways . Thiazolidinone-azo analogs (e.g., from ) prioritize anti-microbial activity, underscoring the role of the azo linkage in redox modulation.
Biological Activity
The compound 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide represents a complex molecular structure that incorporates multiple pharmacologically relevant motifs. Its biological activity is of significant interest in medicinal chemistry, particularly for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is known for its diverse biological activities. The thiazolidinone moiety is often associated with antidiabetic , antioxidant , and anti-inflammatory properties. The incorporation of the pyrimidine and piperidine structures further enhances its potential as a bioactive agent.
Antioxidant Activity
Recent studies on thiazolidinone derivatives indicate strong antioxidant properties. For instance, derivatives have shown significant inhibition of lipid peroxidation, with effective concentrations (EC50) ranging from 0.565 mM to 9.388 mM depending on the substituents present on the thiazolidinone ring . The presence of specific substituents can enhance the interaction with biological targets, thereby improving antioxidant efficacy.
Anticancer Potential
Thiazolidinones have been reported to exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, a related compound demonstrated selective cytotoxicity against specific cancer types while sparing normal cells, suggesting a promising therapeutic index .
Anti-inflammatory Effects
Compounds containing thiazolidinone scaffolds have also been evaluated for anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation in vitro and in vivo models .
Study 1: Antioxidant Evaluation
A study conducted by Carraro Junior et al. evaluated the antioxidant activity of a series of thiazolidinone derivatives using various assays (DPPH, ABTS). The findings indicated that certain modifications significantly improved the radical scavenging ability of the compounds tested .
| Compound | EC50 (mM) | Activity Type |
|---|---|---|
| 3i | 0.565 | Antioxidant |
| 3r | 0.708 | Antioxidant |
| 4a | 9.388 | Antioxidant |
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of a similar thiazolidinone derivative showed that it inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Study 3: Anti-inflammatory Mechanism
Research highlighted that thiazolidinone derivatives could downregulate the expression of inflammatory mediators in macrophages exposed to lipopolysaccharides (LPS). This suggests potential applications in treating chronic inflammatory diseases .
Q & A
Q. What synthetic methodologies are reported for structurally related thiazolidinone-pyrido[1,2-a]pyrimidine hybrids?
A common approach involves multi-step condensation reactions. For example, thiazolidinone derivatives can be synthesized via the reaction of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases, followed by cyclization with mercaptoacetic acid to introduce the thiazolidinone ring . Similar strategies may apply to the target compound, where the pyrido[1,2-a]pyrimidine core is functionalized with a Z-configuration thiazolidinone substituent. Key steps include optimizing reaction conditions (e.g., solvent, temperature) to ensure stereochemical control and minimize side reactions like epimerization.
Q. What safety precautions are critical when handling this compound in laboratory settings?
Based on structurally related carboxamides and pyrimidine derivatives, researchers should:
Q. How can researchers validate the purity and structural integrity of this compound?
Standard analytical methods include:
- HPLC : Assess purity using a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile .
- Single-crystal X-ray diffraction : Resolve stereochemical ambiguities, as demonstrated for related pyrrolo-pyrimidine derivatives .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods streamline the synthesis and optimization of this compound?
The ICReDD framework integrates quantum chemical calculations and machine learning to predict reaction pathways. For example:
- Reaction path search : Identify low-energy intermediates for the Z-configuration thiazolidinone moiety using density functional theory (DFT) .
- Condition screening : Apply informatics to narrow solvent/reagent combinations (e.g., dichlorethane vs. THF) for higher yields .
- Transition state analysis : Model steric hindrance during the condensation of the pyrido[1,2-a]pyrimidine core with thiazolidinone substituents.
Q. What strategies address contradictions in biological activity data for structurally similar compounds?
For example, if anti-microbial activity varies across studies:
- Dose-response reevaluation : Test the compound at logarithmic concentrations to identify non-linear effects.
- Membrane permeability assays : Use Caco-2 cell models to assess whether bioavailability differences explain discrepancies .
- Target engagement studies : Employ surface plasmon resonance (SPR) to verify binding affinity to proposed targets (e.g., bacterial enzymes) .
Q. How can polymorphic forms of this compound be identified and characterized?
- Differential Scanning Calorimetry (DSC) : Detect thermal events (e.g., melting points) indicative of polymorphic transitions .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to known forms of related piperidine-carboxamides .
- Solvent screening : Recrystallize the compound in varying solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.
Q. What reactor design considerations are critical for scaling up synthesis?
- Mixing efficiency : Use Computational Fluid Dynamics (CFD) to optimize agitation in batch reactors, ensuring uniform heat distribution during exothermic steps (e.g., cyclization) .
- Membrane separation : Implement nanofiltration to isolate intermediates and reduce purification time .
- Process control : Employ real-time pH and temperature monitoring to maintain reaction consistency .
Methodological Notes
- Stereochemical control : The Z-configuration of the thiazolidinone-methylidene group is critical for bioactivity. Use NOESY NMR to confirm spatial proximity of substituents .
- Contradiction resolution : Cross-validate bioassay results with orthogonal methods (e.g., enzymatic vs. cellular assays) .
- Data reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
